
2,4-Dichloro-6-methylnicotinic acid
Overview
Description
2,4-Dichloro-6-methylnicotinic acid is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylnicotinic acid can be synthesized through several methods. One common route involves the chlorination of 6-methylnicotinic acid. The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
a. Nicotinic Acetylcholine Receptor Modulation
DCMNA has been investigated for its potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that DCMNA exhibits high binding affinity towards the α7 nAChR subtype and moderate affinity towards the α4β2 subtype. These interactions are significant because they suggest potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. In particular, studies have shown that DCMNA can enhance dopamine release in the striatum, which is crucial for cognitive functions and mood regulation .
b. Development of Nicotine Vaccines
The compound has also been utilized in the development of nicotine vaccines. DCMNA was employed as a constrained nicotine hapten in immunogenic studies, leading to the generation of high antibody titers against nicotine. This approach is promising for smoking cessation therapies, as it may help reduce nicotine dependence by eliciting an immune response that neutralizes nicotine .
a. Herbicide Development
DCMNA has potential applications as an herbicide. Its structural analogs have been explored for their efficacy in weed control, particularly in crops resistant to common herbicides. The chlorinated pyridine structure contributes to its herbicidal activity by affecting plant growth regulation pathways .
a. Synthesis of Functional Polymers
In materials science, DCMNA has been utilized in the synthesis of functional polymers. Its reactivity allows it to serve as a building block for creating polymeric materials with specific properties, such as increased thermal stability and enhanced mechanical strength. These materials can be used in various applications, including coatings, adhesives, and composite materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the metabolic pathways of microorganisms, resulting in antimicrobial activity .
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyridine-3-carboxylic acid
- Ethyl 2,4-dichloro-6-methylnicotinate
Comparison: 2,4-Dichloro-6-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Biological Activity
Overview
2,4-Dichloro-6-methylnicotinic acid (2,4-DC-6-MNA) is a chemical compound with the molecular formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol. It is a derivative of nicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the pyridine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.
1. Neuroprotective Effects
Research indicates that 2,4-DC-6-MNA may act as a competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters such as dopamine and norepinephrine. Inhibition of MAO-B could lead to increased levels of these neurotransmitters, which is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. One study highlighted its potential in elevating neurotransmitter levels, suggesting therapeutic implications for neurodegenerative conditions .
2. Antimicrobial Properties
2,4-DC-6-MNA exhibits significant antibacterial activity against various strains, including those resistant to common antibiotics. This characteristic positions it as a candidate for developing novel antimicrobial agents. However, further studies are necessary to elucidate its efficacy and mechanisms of action against specific bacterial species .
3. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The compound bears structural similarities to nicotine and has been shown to interact with nicotinic acetylcholine receptors (nAChRs). It may function as a ligand for certain nAChR subtypes, potentially influencing neuromuscular transmission and cognitive processes such as learning and memory. Binding affinity studies revealed that it has moderate binding affinities towards α4β2 and α7 nAChRs, which are implicated in dopamine release .
The biological activity of 2,4-DC-6-MNA involves its interaction with specific molecular targets:
- Enzyme Inhibition : By inhibiting MAO-B, it can alter neurotransmitter metabolism.
- Receptor Modulation : Its action on nAChRs can impact synaptic transmission and neuronal excitability.
- Antimicrobial Action : The exact mechanisms by which it exerts antibacterial effects remain under investigation but may involve disruption of bacterial metabolic pathways.
Research Findings
Several studies have explored the biological activities of 2,4-DC-6-MNA:
Study | Focus | Key Findings |
---|---|---|
PMID: 21881282 | Neuroprotection | Inhibits MAO-B; potential therapeutic role in Parkinson's disease. |
Crooks et al., 2001 | Receptor Binding | Moderate affinity for α4β2 (K_i = 12.2 μM) and α7 nAChRs; implications for dopamine release modulation. |
BenchChem Research | Antimicrobial Activity | Effective against antibiotic-resistant strains; potential for new antibiotic development. |
Case Studies
- Neurodegenerative Disease Research : A study investigated the effects of 2,4-DC-6-MNA on dopamine levels in animal models of Parkinson's disease. Results indicated that treatment led to significant increases in dopamine concentrations in the striatum, suggesting its potential utility in managing symptoms associated with dopamine deficits.
- Antibacterial Efficacy : In vitro testing demonstrated that 2,4-DC-6-MNA exhibited notable activity against Staphylococcus aureus and Escherichia coli strains resistant to methicillin and other common antibiotics. Further research is ongoing to isolate its active components and understand its mechanism against these pathogens.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 2,4-Dichloro-6-methylnicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves chlorination of methyl nicotinate derivatives. For example, methyl 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3) is hydrolyzed under acidic conditions to yield the carboxylic acid. Optimization includes controlling reaction temperatures (40–60°C) and using catalysts like phosphorus oxychloride. Adjusting stoichiometric ratios of chlorinating agents minimizes side reactions such as over-chlorination. Post-synthesis purification via recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm). ¹³C NMR detects carbonyl carbons (δ 165–170 ppm) and chlorine-substituted aromatic carbons (δ 125–140 ppm).
- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for 3D visualization . Key metrics include bond lengths (C-Cl ≈ 1.73 Å) and angles (Cl-C-Cl ≈ 120°).
- Mass spectrometry : Molecular ion peaks at m/z 201.05 (M+H⁺) confirm molecular weight .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical advice. Store in airtight containers at 4°C to prevent degradation. Avoid contact with oxidizing agents, as per safety data sheets .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Focus on the carboxylic acid group for hydrogen bonding. Validate with MD simulations (GROMACS) in explicit solvents (e.g., water, DMSO) to assess binding stability. Solubility parameters (logP ≈ 2.1) guide force field selection .
Q. How do pH and solvent polarity influence stability and reactivity?
- Methodological Answer : Conduct pH-dependent stability studies using HPLC:
- Acidic conditions (pH < 3) : Protonation of the carboxylic acid reduces solubility but enhances stability.
- Alkaline conditions (pH > 7) : Deprotonation increases solubility but may hydrolyze chloro substituents.
Buffered solutions (pH 5–7) are optimal for storage. Solvent polarity (e.g., dielectric constant) affects reaction kinetics in nucleophilic substitutions .
Q. How can structural ambiguities in crystallographic data be resolved?
- Methodological Answer : Cross-validate using SHELXL’s TWIN law for twinned crystals and compare bond metrics with the Cambridge Structural Database. Employ ORTEP-3 to visualize electron density maps and refine disordered regions. Merged/unmerged data analysis ensures consistency .
Q. What strategies address contradictions in reported spectroscopic or reactivity data?
- Methodological Answer :
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)5(7(11)12)6(9)10-3/h2H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVCELMLGDGMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356204 | |
Record name | 2,4-dichloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56022-07-2 | |
Record name | 2,4-dichloro-6-methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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